1,3-Dioctadecylurea (also known as distearylurea) is a highly hydrophobic, symmetrically substituted long-chain aliphatic urea characterized by its dual C18 alkyl tails and a central hydrogen-bonding urea motif [1]. With a melting point of 110–112 °C, it is significantly more thermally stable than standard fatty acids or mono-alkyl amides [1]. In industrial and scientific procurement, it is primarily sourced as a robust organogelator, a structural matrix component for phase-change inks, and a highly insoluble hydrophobic barrier material [2]. Its ability to form extended, highly ordered supramolecular networks via intermolecular hydrogen bonding makes it a critical material for applications requiring strict rheological control, solvent resistance, and nanoparticle dispersion stability [2].
Buyers attempting to substitute 1,3-Dioctadecylurea with more common industrial waxes, such as ethylene bis stearamide (EBS) or stearic acid, frequently encounter failures in high-stress rheological and thermal applications [1]. While standard lipid excipients and waxes are cost-effective, they lack the rigid, directional hydrogen-bonding capacity of the central symmetric urea core found in 1,3-Dioctadecylurea [2]. Substituting with shorter-chain symmetric ureas (e.g., 1,3-dihexadecylurea) or mono-alkyl amines drastically alters the solubility profile and critical gelation concentration, leading to premature phase separation in organogels or failure to prevent nanoparticle aggregation in colloidal dispersions [2]. Procurement must prioritize the exact C18 symmetric urea structure when thermal stability above 100 °C, extreme organic solvent resistance, and precise supramolecular alignment are non-negotiable[1].
For high-temperature binder and phase-change applications, 1,3-Dioctadecylurea exhibits a melting point of 110–112 °C, driven by strong intermolecular hydrogen bonding at the urea core combined with extensive van der Waals packing of the C18 chains [1]. In contrast, standard stearic acid melts at approximately 69 °C, and mono-octadecylurea melts significantly lower than the symmetric dimer[1]. This ~40 °C thermal advantage allows 1,3-Dioctadecylurea to maintain structural integrity and gel network stability in phase-change formulations where standard lipid excipients would prematurely liquefy or degrade [1].
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 110–112 °C |
| Comparator Or Baseline | Stearic acid (~69 °C) |
| Quantified Difference | ~40 °C higher melting threshold |
| Conditions | Standard atmospheric pressure thermal analysis |
Crucial for selecting structural matrices and phase-change materials that must withstand elevated processing temperatures without premature melting.
In the formulation of phase-change inks and nanoparticle dispersions, the use of 1,3-Dioctadecylurea (distearylurea) as a gelling agent provides superior colloidal stability compared to standard low-melting waxes [1]. Formulations utilizing the symmetric C18 urea network demonstrate the ability to align 10–20 nm silica nanoparticles along the gel network, resulting in substantially reduced or zero observable nanoparticle aggregation under electron microscopy [1]. Standard non-urea wax baselines fail to provide this directional templating, leading to asymmetric particle clustering and poor ink jetting performance at high operating temperatures [1].
| Evidence Dimension | Nanoparticle Aggregation and Alignment |
| Target Compound Data | Highly aligned 10-20 nm silica particles with near-zero aggregation |
| Comparator Or Baseline | Standard low-melting wax carriers (random aggregation and clustering) |
| Quantified Difference | Substantially reduced aggregation and improved directional alignment |
| Conditions | Colloidal dispersion of silica nanoparticles in phase-change ink carrier |
Ensures reliable jetting and prevents nozzle clogging in industrial printing and advanced coating applications.
1,3-Dioctadecylurea exhibits profound insolubility in most common organic solvents at room temperature, a property stemming from its symmetric dual C18 chains and strong intermolecular urea hydrogen bonding [1]. While closely related precursors like octadecylamine are readily soluble in common organic solvents, the formation of the symmetric urea drastically shifts the solubility profile, causing it to rapidly precipitate out of solution as an insoluble solid [1]. For procurement in coating or barrier applications, this extreme solvent resistance makes it a superior hydrophobic matrix compared to soluble mono-alkyl amines or standard lipids[1].
| Evidence Dimension | Organic Solvent Solubility at Room Temperature |
| Target Compound Data | Extremely low solubility (precipitates as a solid) |
| Comparator Or Baseline | Octadecylamine / Mono-alkyl precursors (readily soluble) |
| Quantified Difference | Complete precipitation vs. full solvation |
| Conditions | Room temperature in standard organic solvents |
Critical for formulating highly resistant hydrophobic coatings or solid lipid matrices that must not degrade or dissolve when exposed to organic solvents.
Directly leveraging its 110–112 °C melting point and ability to align nanoparticles (as detailed in Section 3), 1,3-Dioctadecylurea is an optimal gelling agent for piezoelectric solid ink jet printers operating at elevated temperatures (~140 °C)[1]. It prevents the aggregation of silica or titania nanoparticles in the ink carrier, ensuring smooth jetting and high-quality image permanence without nozzle clogging [1].
Because 1,3-Dioctadecylurea exhibits extreme insolubility at room temperature in standard organic solvents, it is an ideal candidate for formulating highly resistant hydrophobic barrier matrices [2]. Unlike soluble mono-alkyl amines or standard lipids, the symmetric urea network will not degrade or dissolve when exposed to common non-polar to weakly polar organic solvents, ensuring long-term matrix stability and controlled precipitation in industrial chemical processes [2].
For researchers developing luminescent liquid crystals, 1,3-Dioctadecylurea acts as a reliable hydrophobic ligand [3]. It forms stable complexes with rare-earth halides (e.g., terbium(III) chloride), inducing well-defined rectangular and hexagonal columnar liquid-crystalline phases at elevated temperatures (109–179 °C), which is critical for advanced optical and display materials[3].